Hynic-psma

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

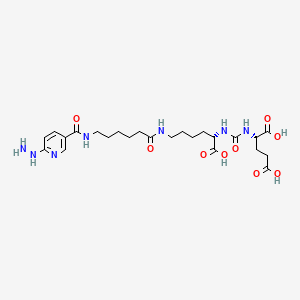

Molecular Formula |

C24H37N7O9 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[6-[(6-hydrazinylpyridine-3-carbonyl)amino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1 |

InChI Key |

FZSZRXIUKIJFEN-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NN |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hynic-PSMA: Mechanism, Application, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hynic-PSMA, a significant agent in the landscape of prostate cancer diagnostics and theranostics. It details its core structure, mechanism of action, and the experimental protocols used for its synthesis and evaluation.

Introduction to this compound

This compound is a class of radiopharmaceutical precursors designed for high-affinity targeting of the Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed in the majority of prostate cancer cells, making it an exceptional biomarker for imaging and targeted therapy.[1] The this compound conjugate consists of two primary functional components:

-

PSMA-Targeting Moiety: A high-affinity ligand, typically a urea-based inhibitor motif such as Glutamate-urea-Lysine (Glu-urea-Lys), that specifically binds to the enzymatic active site of PSMA.

-

HYNIC Chelator: The 6-hydrazinonicotinamide (HYNIC) group, which acts as a bifunctional chelator. It is covalently linked to the PSMA-targeting ligand and serves to stably coordinate a radionuclide, most commonly Technetium-99m (⁹⁹ᵐTc).[2]

This modular design allows for the convenient and efficient radiolabeling of the PSMA-targeting molecule, creating a radiopharmaceutical agent (e.g., [⁹⁹ᵐTc]Tc-HYNIC-PSMA) suitable for clinical use in Single Photon Emission Computed Tomography (SPECT).[3][4]

Mechanism of Action

The mechanism of action for radiolabeled this compound involves targeted delivery of a radionuclide to PSMA-expressing cells, followed by internalization.

-

Binding: The agent is administered intravenously and circulates throughout the body. The PSMA-targeting portion of the molecule selectively binds with high affinity to the extracellular domain of the PSMA protein on prostate cancer cells.

-

Internalization: Following binding, the entire PSMA-radiopharmaceutical complex is internalized by the cancer cell through an endocytic process.[5] This internalization is crucial as it leads to the accumulation and retention of the radionuclide within the tumor cells, thereby maximizing the signal for imaging or the cytotoxic effect for therapy.

-

Radionuclide Decay:

-

For Diagnostics (SPECT): The coordinated ⁹⁹ᵐTc isotope decays, emitting gamma rays that are detected by a SPECT camera. The high concentration of the agent in tumor tissues allows for precise localization and visualization of primary tumors and metastatic lesions.

-

For Theranostics: While ⁹⁹ᵐTc is primarily for imaging, the HYNIC chelator can also be used with therapeutic radionuclides like Rhenium-188 (¹⁸⁸Re). These isotopes emit beta particles, which deposit energy locally and induce DNA damage and cell death in the targeted cancer cells.

-

The logical workflow from administration to imaging is depicted below.

The Role of PSMA in Cell Signaling

While this compound's primary action is radionuclide delivery, its target, PSMA, is an active participant in cancer progression. Understanding PSMA's function provides critical context for its role as a theranostic target. Research has shown that increased PSMA expression contributes to prostate cancer progression by modulating key cell signaling pathways. Specifically, PSMA can induce a shift from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.

This signaling switch is believed to occur through PSMA's interaction with the scaffolding protein RACK1. This interaction disrupts the signaling complex between β1-integrin and the type 1 insulin-like growth factor receptor (IGF-1R), redirecting the signal from the GRB2-ERK1/2 axis to activate the PI3K-AKT pathway, which promotes cell survival and tolerance to hypoxia.

Quantitative Data Summary

The performance of this compound and its analogs is quantified through binding affinity, biodistribution, and clinical detection rates.

Table 1: In Vitro Binding Affinity of PSMA Ligands

| Compound | Assay Type | Cell Line | Kᵢ (nM) or IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| HYNIC-iPSMA | Competition Binding | LNCaP | Kᵢ = 3.11 ± 0.76 | |

| PSMA-T3 | Competition Binding | LNCaP | IC₅₀ ≈ 70-80 | |

| PSMA-T4 | Competition Binding | LNCaP | IC₅₀ ≈ 70-80 | |

| PSMA-11 (Reference) | Competition Binding | LNCaP | IC₅₀ > 100 | |

| KL01127 | Competition Binding | LNCaP | Kᵢ = 8.96 ± 0.58 |

| KL01099 | Competition Binding | LNCaP | Kᵢ = 10.71 ± 0.21 | |

Table 2: Preclinical Biodistribution in LNCaP Xenograft Models (% Injected Dose/gram)

| Compound | Time Point | Tumor Uptake | Kidney Uptake | Spleen Uptake | Reference |

|---|---|---|---|---|---|

| [⁹⁹ᵐTc]Tc-HYNIC-iPSMA | 3 h p.i. | 9.84 ± 2.63 | N/A | N/A | |

| [⁹⁹ᵐTc]Tc-EDDA-HTK03180 | 1 h p.i. | 18.8 ± 6.71 | 24.5 ± 2.63 | 0.27 ± 0.08 | |

| [⁹⁹ᵐTc]Tc-EDDA-KL01127 | 1 h p.i. | 9.48 ± 3.42 | 14.1 ± 2.47 | 0.22 ± 0.05 | |

| [⁹⁹ᵐTc]Tc-EDDA-KL01099 | 1 h p.i. | 5.36 ± 1.18 | 10.1 ± 1.95 | 0.23 ± 0.06 |

| [⁹⁹ᵐTc]Tc-N4-PSMA-12 | 6 h p.i. | 1.84 ± 0.35 | 1.05 ± 0.26 | 0.05 ± 0.01 | |

Table 3: Clinical Detection Rates of [⁹⁹ᵐTc]Tc-HYNIC-PSMA SPECT/CT

| Study Population | Overall Detection Rate | Detection Rate by PSA Level | Reference |

|---|---|---|---|

| Biochemically Recurrent PCa (n=147) | 80.3% | >0.2-2 ng/mL: 48.6%>2-5 ng/mL: 85.1%>5-10 ng/mL: 92.1%>10 ng/mL: 96.3% |

| Mixed PCa Indications (n=40) | 77.5% | 0-2 ng/mL: 16.6%>2-10 ng/mL: 83.3%>10 ng/mL: 89.2% | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound radiopharmaceuticals.

Synthesis and Radiolabeling of [⁹⁹ᵐTc]Tc-HYNIC-PSMA

This protocol outlines a typical procedure for the radiolabeling of a HYNIC-conjugated PSMA ligand with Technetium-99m.

Materials:

-

This compound precursor ligand

-

Sodium pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Co-ligands: Tricine, Ethylenediamine-N,N'-diacetic acid (EDDA)

-

Reducing Agent: Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in ethanol)

-

Buffer: Sodium ascorbate (1 M in PBS) or Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

Procedure:

-

In a sterile vial, dissolve the this compound precursor (e.g., 5-10 µg) and the co-ligands (e.g., 10-20 mg Tricine, 5-10 mg EDDA) in a suitable buffer.

-

Add a freshly prepared solution of SnCl₂ (e.g., 2.5 µL of 1 mg/mL solution). The stannous ion (Sn²⁺) acts to reduce the pertechnetate (Tc⁷⁺) to a lower oxidation state, allowing it to be chelated.

-

Add the required activity of [⁹⁹ᵐTc]TcO₄⁻ (e.g., up to 150 mCi or 5.55 GBq) to the vial. The final reaction volume is typically kept low (250-1000 µL).

-

Securely cap the vial and heat the reaction mixture at 95-100°C for 15-20 minutes.

-

After heating, allow the vial to cool to room temperature.

-

Add a quenching agent like sodium ascorbate (e.g., 10 µL of 1 M solution) to stabilize the final product and prevent re-oxidation.

-

Perform quality control to determine radiochemical purity.

Quality Control (QC):

-

Method: Radio-Thin Layer Chromatography (radio-TLC) and/or Radio-High-Performance Liquid Chromatography (radio-RP-HPLC).

-

Objective: To separate the desired [⁹⁹ᵐTc]Tc-HYNIC-PSMA from impurities such as free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced/hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).

-

Acceptance Criterion: Radiochemical purity (RCP) should be >95%.

In Vitro PSMA Binding and Internalization Assay

This protocol determines the specific binding and internalization of the radiolabeled compound in PSMA-positive cells.

Materials:

-

PSMA-positive cell line (e.g., LNCaP) and PSMA-negative control cell line (e.g., PC-3).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

[⁹⁹ᵐTc]Tc-HYNIC-PSMA.

-

PSMA inhibitor for blocking (e.g., 2-PMPA).

-

Buffers: PBS, Acid wash buffer (e.g., 0.2 M glycine, pH 2.5).

-

Gamma counter.

Procedure:

-

Cell Plating: Seed LNCaP cells in 24-well plates and allow them to adhere and grow to ~80% confluency.

-

Incubation:

-

Total Binding: Add [⁹⁹ᵐTc]Tc-HYNIC-PSMA (e.g., 1 nM final concentration) to wells and incubate at 37°C for a defined period (e.g., 1 hour).

-

Non-specific Binding: In a parallel set of wells, co-incubate the radioligand with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 10 µM 2-PMPA) to block specific binding.

-

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

-

Surface-Bound vs. Internalized Fraction:

-

To measure the surface-bound fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect this supernatant (contains surface-bound radioactivity).

-

Wash the cells again with PBS.

-

To measure the internalized fraction, lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH). Collect the lysate (contains internalized radioactivity).

-

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Calculation:

-

Specific Binding (%) = Total Binding - Non-specific Binding.

-

Internalization (%) = (Internalized Radioactivity / Total Specific Binding) x 100.

-

The overall workflow for developing a this compound agent is summarized in the diagram below.

References

- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PSMA Theranostics: Science and Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Hynic-PSMA Ligands

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant forms, makes it an ideal target for molecular imaging and targeted radionuclide therapy. The development of small-molecule inhibitors that bind to the enzymatic active site of PSMA has paved the way for novel diagnostic and therapeutic agents. This guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Hynic-PSMA ligands, which are designed for single-photon emission computed tomography (SPECT) imaging using Technetium-99m (99mTc).

The Role of PSMA in Prostate Cancer Signaling

PSMA is a transmembrane protein with enzymatic functions that contribute to prostate cancer progression by modulating key signaling pathways. Understanding these pathways is crucial for appreciating the rationale behind PSMA-targeted diagnostics.

-

PI3K-AKT-mTOR Pathway Activation: PSMA's enzymatic activity can activate the PI3K-AKT-mTOR pathway, a major driver of tumor growth and survival. This activation provides a growth advantage to cancer cells and is strongly correlated with disease aggressiveness.[1]

-

MAPK Pathway Redirection: PSMA interacts with the scaffolding protein RACK1, which disrupts signaling from the β1 integrin and IGF-1R complex to the MAPK pathway. This disruption redirects signaling towards the PI3K-AKT survival pathway, promoting cancer progression.[2][3][4]

-

Androgen Receptor (AR) Signaling: There is an established negative regulatory loop between the PI3K and androgen receptor pathways.[1] Furthermore, tumors with high PSMA expression tend to exhibit more active androgen receptor signaling, and AR-targeting therapies have been shown to lower PSMA expression.

The central role of PSMA in these oncogenic pathways underscores its value as a diagnostic marker.

Design and Synthesis of this compound Ligands

The development of PSMA-targeted radiopharmaceuticals for SPECT imaging predominantly utilizes Technetium-99m (99mTc) due to its ideal nuclear properties, low cost, and wide availability from 99Mo/99mTc generators. The chelator 6-hydrazinonicotinamide (Hynic) is frequently employed to stably bind 99mTc to the PSMA-targeting molecule.

The general structure consists of three key components:

-

A PSMA-binding motif: Most commonly, a glutamate-urea-lysine (Glu-urea-Lys) or similar pharmacophore that binds with high affinity to the active site of PSMA.

-

A linker: An amino acid sequence or chemical spacer that connects the binding motif to the chelator. The linker's properties (e.g., hydrophilicity, length) can significantly influence the ligand's pharmacokinetics, biodistribution, and clearance profile.

-

The Hynic Chelator: This bifunctional chelator is attached to the linker and serves as the coordination site for the [99mTc]Tc core.

Quantitative Data Summary

The following tables summarize key quantitative data for several this compound ligands from preclinical studies.

Table 1: In Vitro Binding Affinity and Physicochemical Properties of this compound Ligands

| Ligand/Tracer | IC50 / Ki (nM) | Cell Line | Radiochemical Purity (%) | Stability (in serum, >4h) | logD7.4 | Reference |

|---|---|---|---|---|---|---|

| HYNIC-iPSMA | Ki = 3.11 ± 0.76 | LNCaP | >97% | - | - | |

| KL01127 | Ki = 8.96 ± 0.58 | LNCaP | >97% | - | - | |

| KL01099 | Ki = 10.71 ± 0.21 | LNCaP | >97% | - | - | |

| [99mTc]Tc-PSMA-T4 | Kd = 5.47 | LNCaP | >95% | - | - | |

| [99mTc]Tc-N4-PSMA Ligands | IC50,inv = 10.0–11.8 | LNCaP | >95% | - | -2.6 to -3.4 | |

| [99mTc]Tc-HYNIC-ALUG | Ki = 4.55 | - | 99.1 ± 1.32% | ≥ 96% | -2.69 |

| Ligand T | Ki = 2.23 | LNCaP | >95% | High | Hydrophilic | |

Table 2: In Vivo Tumor Uptake and Biodistribution of 99mTc-Hynic-PSMA Ligands in LNCaP Xenograft Models (%ID/g)

| Tracer | Time (p.i.) | Tumor | Blood | Kidneys | Liver | Spleen | Reference |

|---|---|---|---|---|---|---|---|

| [99mTc]Tc-EDDA/HYNIC-iPSMA | 1 h | 18.8 ± 3.4 | 1.05 ± 0.20 | 114 ± 16 | 0.94 ± 0.16 | 4.89 ± 0.71 | |

| [99mTc]Tc-EDDA-KL01127 | 1 h | 14.2 ± 3.1 | 0.43 ± 0.12 | 102 ± 13 | 0.58 ± 0.08 | 0.22 ± 0.05 | |

| [99mTc]Tc-HYNIC-ALUG | 2 h | 19.45 ± 2.14 | - | - | - | - |

| [99mTc]Tc-PSMA-T4 | 1 h | 11.5 ± 1.35 | 0.35 ± 0.06 | 15.9 ± 2.09 | 0.19 ± 0.03 | 0.07 ± 0.01 | |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field.

This compound ligands are typically synthesized using a combination of solid-phase and solution-phase peptide chemistry.

-

Resin Loading: The synthesis begins by loading the first protected amino acid onto a solid support resin.

-

Peptide Coupling: Subsequent protected amino acids and the linker components are coupled sequentially using standard coupling reagents (e.g., HBTU, HATU).

-

Urea Moiety Formation: The characteristic Glu-urea-Lys motif is often formed by reacting an isocyanate-functionalized glutamate derivative with the lysine amine.

-

Hynic Conjugation: A protected form of Hynic acid is coupled to the N-terminus of the peptide linker.

-

Cleavage and Deprotection: The completed ligand is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

The coordination of 99mTc to the Hynic chelator requires a reducing agent and often utilizes co-ligands to satisfy the coordination sphere of the technetium metal center.

-

Reagent Preparation: A typical reaction vial contains the this compound ligand, a reducing agent (e.g., stannous chloride, SnCl2), and co-ligands such as tricine and ethylenediamine-N,N'-diacetic acid (EDDA). Lyophilized kits containing these components are often developed for clinical convenience.

-

Labeling Reaction: Sodium pertechnetate (Na[99mTc]TcO4), eluted from a 99Mo/99mTc generator, is added to the vial.

-

Incubation: The mixture is heated at 95-100°C for 10-15 minutes to facilitate the reaction.

-

Quality Control: The radiochemical purity (RCP) is determined to ensure that the vast majority of the radioactivity is associated with the desired compound. This is typically assessed using:

-

Radio-TLC (Thin-Layer Chromatography): To separate the labeled compound from free pertechnetate and colloidal impurities.

-

Radio-HPLC: To confirm a single radiolabeled species and determine its retention time. An RCP of >95% is generally required for preclinical and clinical use.

-

-

PSMA Binding Affinity: Competitive binding assays are performed using PSMA-expressing cells (e.g., LNCaP) or cell lysates. The this compound ligand is tested for its ability to displace a known high-affinity radioligand (e.g., [18F]DCFPyL or 131I-MIP1095). The results are used to calculate the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which indicate the ligand's binding potency.

-

Cellular Uptake and Internalization: PSMA-positive LNCaP cells are incubated with the 99mTc-labeled ligand at 37°C for various time points. Cell-surface-bound activity is removed with an acid wash (e.g., glycine buffer), while internalized activity remains within the cells. The radioactivity in both fractions is measured using a gamma counter to quantify uptake and internalization rates.

-

Stability: The stability of the radiolabeled complex is assessed by incubating it in saline and human serum at 37°C for up to 24 hours. At various time points, aliquots are analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radioligand.

-

Lipophilicity (logD): The distribution coefficient (logD) is determined using the shake-flask method. The radioligand is added to a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4). After vigorous mixing and phase separation by centrifugation, the radioactivity in each phase is measured. The logD is calculated as the logarithm of the ratio of counts per minute (CPM) in the octanol phase to the CPM in the PBS phase.

-

Biodistribution Studies: LNCaP tumor-bearing mice are injected intravenously with the 99mTc-labeled ligand. At specific time points (e.g., 1, 2, 4, 24 hours post-injection), the animals are euthanized, and major organs and tissues (including the tumor) are harvested, weighed, and counted in a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

SPECT/CT Imaging: Tumor-bearing mice are anesthetized and imaged using a small-animal SPECT/CT scanner at various times post-injection. The resulting images provide a visual representation of the radiotracer's distribution, highlighting tumor uptake and clearance from non-target organs like the kidneys, liver, and spleen. For specificity assessment, a blocking study is often performed where a group of animals is co-injected with an excess of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to demonstrate that tumor uptake is PSMA-mediated.

Conclusion

The development of this compound ligands represents a significant advancement in nuclear medicine for the diagnosis of prostate cancer. These agents can be readily labeled with the widely available and cost-effective isotope 99mTc, making PSMA-targeted imaging accessible to a broader range of clinical centers, especially those without access to cyclotrons required for PET tracer production. Preclinical data consistently demonstrate that ligands such as [99mTc]Tc-PSMA-T4 and [99mTc]Tc-EDDA-KL01127 exhibit high affinity for PSMA, excellent tumor uptake, and favorable clearance kinetics. The ability to formulate these ligands into lyophilized kits further simplifies their clinical application. Ongoing research focuses on optimizing linker chemistry to further reduce renal uptake and improve tumor-to-background ratios, promising even better diagnostic performance for managing prostate cancer patients.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 4. researchgate.net [researchgate.net]

Hynic-PSMA for Molecular Imaging of Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-hydrazinonicotinamide (Hynic) conjugated to a prostate-specific membrane antigen (PSMA) inhibitor, a key radiopharmaceutical agent for the molecular imaging of tumors, particularly prostate cancer. This document details the underlying signaling pathways, experimental protocols for its use, and a summary of its performance in preclinical and clinical settings.

Introduction to Hynic-PSMA

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in most prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] This overexpression makes PSMA an ideal target for diagnostic imaging and targeted radionuclide therapy. This compound is a ligand designed for molecular imaging that consists of two main components: a PSMA-targeting molecule that binds with high affinity to the PSMA receptor on tumor cells, and a Hynic chelator that stably incorporates a radioisotope, most commonly Technetium-99m (99mTc), for SPECT (Single Photon Emission Computed Tomography) imaging.[3][4][5] The use of 99mTc offers advantages due to its favorable physical properties, cost-effectiveness, and wide availability from 99Mo/99mTc generators.

PSMA-Related Signaling Pathways

PSMA is not merely a passive biomarker; it actively participates in signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for appreciating the broader implications of PSMA-targeted imaging and therapy.

PI3K-AKT-mTOR Pathway Activation

Recent research has illuminated a significant role for PSMA in modulating the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation. PSMA's enzymatic activity leads to the cleavage of glutamate from extracellular substrates. This localized increase in glutamate can then activate metabotropic glutamate receptors (mGluR1), which in turn stimulates the p110β isoform of PI3K. Activation of PI3K leads to the phosphorylation and activation of AKT, a key downstream effector that promotes cell survival and inhibits apoptosis. There is a strong positive correlation between PSMA expression and the phosphorylation of AKT in prostate tumor tissues.

Crosstalk with the MAPK Pathway

PSMA expression also influences a switch in signaling from the proliferative MAPK/ERK pathway to the pro-survival PI3K/AKT pathway. PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). This disruption attenuates signaling through the MAPK pathway while promoting the activation of the AKT pathway. This shift is significant as it drives tumor progression and is associated with more aggressive disease.

Experimental Protocols

The following sections detail standardized protocols for the radiolabeling and evaluation of this compound.

Radiolabeling of this compound with Technetium-99m

The preparation of 99mTc-Hynic-PSMA is typically performed using a kit formulation, which simplifies the process for clinical use.

Materials:

-

Lyophilized kit containing this compound, a reducing agent (e.g., SnCl₂), and coligands (e.g., EDDA, Tricine).

-

Sterile, non-pyrogenic sodium pertechnetate (Na[99mTc]O₄⁻) from a 99Mo/99mTc generator.

-

Heating block or water bath.

-

Quality control supplies (e.g., ITLC strips, HPLC system).

Procedure:

-

Aseptically add the required activity of Na[99mTc]O₄⁻ (typically 740-1500 MBq) to the lyophilized kit vial.

-

Gently mix the contents until the powder is completely dissolved.

-

Incubate the vial in a heating block or boiling water bath at 95-100°C for 15-20 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The radiochemical purity should be ≥95%.

In Vitro Cell Binding and Internalization Assay

These assays are crucial for determining the binding affinity and specificity of the radiolabeled this compound to PSMA-expressing cells.

Cell Lines:

-

PSMA-positive: LNCaP

-

PSMA-negative (control): PC-3

Procedure:

-

Culture LNCaP and PC-3 cells to near confluence in appropriate media.

-

For competition binding assays, incubate LNCaP cells with a fixed concentration of 99mTc-Hynic-PSMA and increasing concentrations of a non-radiolabeled PSMA inhibitor to determine the IC₅₀ value.

-

For saturation binding assays, incubate LNCaP cell membranes with increasing concentrations of 99mTc-Hynic-PSMA to determine the dissociation constant (Kd) and maximum receptor density (Bmax).

-

To assess internalization, incubate LNCaP cells with 99mTc-Hynic-PSMA at 37°C for various time points. After incubation, treat the cells with an acid buffer to strip surface-bound radioactivity, allowing for the quantification of internalized radiotracer.

-

Measure the radioactivity in the cell lysates using a gamma counter.

In Vivo Animal Imaging and Biodistribution Studies

Animal models, typically tumor-bearing mice, are used to evaluate the in vivo behavior of 99mTc-Hynic-PSMA.

Animal Model:

-

Male nude mice bearing subcutaneous LNCaP (PSMA-positive) and/or PC-3 (PSMA-negative) tumor xenografts.

Procedure:

-

Administer a defined activity of 99mTc-Hynic-PSMA (e.g., 5.55-7.4 MBq) intravenously via the tail vein.

-

For SPECT/CT imaging, anesthetize the mice at various time points post-injection (e.g., 1, 2, 4, and 24 hours) and acquire whole-body images.

-

For biodistribution studies, euthanize cohorts of mice at the same time points.

-

Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Clinical Imaging Protocol

Patient Preparation:

-

Adequate hydration is recommended.

-

Patients should void immediately before imaging.

Administration and Imaging:

-

Administer 555-740 MBq of 99mTc-Hynic-PSMA intravenously.

-

Acquire whole-body planar and SPECT/CT images 3-4 hours post-injection.

-

SPECT/CT is typically performed from the base of the skull to the mid-thigh.

Quantitative Data Summary

The performance of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Binding Affinity of PSMA Ligands

| Compound | Ki (nM) | Cell Line | Reference |

| HYNIC-iPSMA | 3.11 | LNCaP | |

| [99mTc]Tc-PSMA-T4 | 5.47 (Kd) | LNCaP | |

| HYNIC-derived ligand (T) | 2.23 | LNCaP |

Table 2: Biodistribution of 99mTc-Hynic-PSMA in LNCaP Tumor-Bearing Mice (%ID/g at 2h post-injection)

| Organ | [99mTc]Tc-HYNIC-ALUG | Reference |

| Blood | 0.80 ± 0.11 | |

| Tumor | 19.45 ± 2.14 | |

| Kidneys | 197.50 ± 7.10 | |

| Liver | 0.43 ± 0.06 | |

| Spleen | 0.15 ± 0.02 | |

| Lungs | 0.31 ± 0.04 | |

| Muscle | 0.21 ± 0.03 | |

| Tumor-to-Blood Ratio | 24.23 ± 3.54 |

Table 3: Clinical Performance of 99mTc-Hynic-PSMA SPECT/CT in Detecting Biochemically Recurrent Prostate Cancer

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| >0.2 - 2 | 48.6 | |

| >2 - 5 | 85.1 | |

| >5 - 10 | 92.1 | |

| >10 | 96.3 | |

| Overall | 80.3 |

Table 4: Human Biodistribution and Dosimetry of 99mTc-Hynic-PSMA

| Parameter | Value | Reference |

| Effective Dose | 3.72E-03 ± 4.5E-04 mSv/MBq | |

| Total-Body Absorbed Dose | 1.54E-03 ± 2.43E-04 mGy/MBq | |

| Highest Organ Uptake | Kidneys |

Conclusion

This compound, particularly when labeled with 99mTc, is a valuable radiopharmaceutical for the molecular imaging of prostate cancer. Its high affinity for PSMA, favorable biodistribution, and high detection rates for recurrent disease make it a clinically significant tool. The ability to prepare 99mTc-Hynic-PSMA from a kit enhances its accessibility, providing a cost-effective alternative to PET imaging in many clinical settings. Further research into novel this compound derivatives aims to improve pharmacokinetics, such as reducing renal uptake, to further enhance its diagnostic and potential therapeutic applications.

References

- 1. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

The Role of HYNIC in Radiolabeling PSMA Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals has revolutionized the diagnosis and therapy of prostate cancer. A critical component in the development of Technetium-99m (99mTc)-labeled PSMA ligands is the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC). This guide provides a comprehensive technical overview of the pivotal role of HYNIC in the radiolabeling of PSMA ligands, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological and experimental pathways.

The Core Function of HYNIC: A Bifunctional Chelator

HYNIC serves as a bridge, covalently attached to a PSMA-targeting molecule on one end and firmly coordinating the radioisotope 99mTc on the other. Its structure, featuring a hydrazine group and a pyridine ring, allows it to act as a chelator. However, HYNIC alone is unable to satisfy the full coordination sphere of the technetium metal center. This necessitates the inclusion of "co-ligands" to complete the coordination and stabilize the resulting radiometal complex.[1][2][3] The choice of these co-ligands, most commonly tricine (N-[tris(hydroxymethyl)methyl]glycine) and ethylenediamine-N,N'-diacetic acid (EDDA), significantly influences the stability, lipophilicity, and in vivo biodistribution of the final radiopharmaceutical.[2][3]

Experimental Protocols

The development of a 99mTc-HYNIC-PSMA radiopharmaceutical involves two primary stages: the conjugation of HYNIC to the PSMA ligand and the subsequent radiolabeling with 99mTc.

Synthesis of HYNIC-Conjugated PSMA Ligands

The synthesis of HYNIC-conjugated PSMA ligands is typically achieved through solid-phase peptide synthesis. A common strategy involves the construction of the core PSMA-targeting moiety, often a glutamate-urea-lysine (Glu-urea-Lys) pharmacophore, on a resin support. The HYNIC chelator is then coupled to the N-terminus of the peptide linker.

A representative, generalized protocol is as follows:

-

Solid-Phase Synthesis of the PSMA Ligand: The peptide backbone of the PSMA ligand is assembled on a solid support resin (e.g., Wang resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

-

Introduction of the Linker: Amino acid linkers are sequentially added to the core pharmacophore to modulate the pharmacokinetic properties of the final compound.

-

HYNIC Conjugation: The protected HYNIC moiety is activated and coupled to the free amine terminus of the peptide linker.

-

Cleavage and Deprotection: The fully assembled HYNIC-PSMA conjugate is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final this compound conjugate are confirmed by analytical RP-HPLC, mass spectrometry, and NMR spectroscopy.

Radiolabeling of this compound Ligands with 99mTc

The radiolabeling of this compound conjugates with 99mTc is a critical step that must be optimized to ensure high radiochemical purity and stability. The following is a detailed, representative protocol for the preparation of 99mTc-EDDA/HYNIC-iPSMA, a widely studied agent.

Materials:

-

HYNIC-conjugated PSMA ligand (e.g., HYNIC-Glu-Urea-A)

-

Sodium pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator

-

Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)

-

EDDA solution (e.g., 20 mg/mL in 0.1 M NaOH)

-

Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl)

-

Phosphate buffer solution (e.g., 0.2 M, pH 7.0)

-

Sterile water for injection

-

Heating block or water bath

Procedure:

-

Reagent Preparation: In a sterile vial, combine 10 µg of the this compound ligand, 0.5 mL of the EDDA solution, and 0.5 mL of the tricine solution.

-

Reducing Agent Addition: Add 25 µL of the stannous chloride solution to the vial.

-

Radionuclide Addition: Add 1110–2220 MBq of the Na99mTcO4 solution to the mixture.

-

pH Adjustment: Add 1.0 mL of the phosphate buffer solution to adjust the pH to approximately 7.0.

-

Incubation: Heat the reaction vial in a heating block or boiling water bath at 95-100°C for 15 minutes.

-

Cooling: Allow the vial to cool to room temperature for 15 minutes.

Quality Control

Ensuring the radiochemical purity of the final product is paramount for clinical applications. The following quality control procedures are typically employed:

-

Radio-Thin Layer Chromatography (Radio-TLC): This technique is used to separate the desired 99mTc-HYNIC-PSMA complex from impurities such as free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2). A common mobile phase is a 1:1 mixture of methanol and 1M ammonium acetate on silica gel plates.

-

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This method provides a more detailed analysis of the radiochemical species present. A reverse-phase C18 column is typically used with a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

A radiochemical purity of >95% is generally required for clinical use.

Quantitative Data on 99mTc-HYNIC-PSMA Ligands

The performance of a radiopharmaceutical is defined by several key quantitative parameters. The following tables summarize representative data for various 99mTc-HYNIC-PSMA ligands.

Table 1: In Vitro Binding Affinity of 99mTc-HYNIC-PSMA Ligands

| Compound | IC50 (nM) | Kd (nM) | Cell Line | Reference |

| 99mTc-PSMA-T4 | 79.5 | 5.47 | LNCaP | |

| 99mTc-PSMA-T3 | 74.6 | - | LNCaP | |

| 99mTc-PSMA-T1 | 85.8 | 10.2 | LNCaP | |

| 99mTc-PSMA-T2 | 168.9 | 9.2 | LNCaP | |

| HYNIC-iPSMA | 3.11 (Ki) | - | LNCaP |

Table 2: Biodistribution of 99mTc-HYNIC-PSMA Ligands in LNCaP Tumor-Bearing Mice (% Injected Dose per Gram ± SD)

| Organ | 99mTc-EDDA/HYNIC-iPSMA (1h p.i.) | 99mTc-EDDA-HTK03180 (1h p.i.) | 99mTc-EDDA-KL01127 (1h p.i.) | Reference |

| Blood | 0.58 ± 0.15 | 0.44 ± 0.13 | 0.12 ± 0.05 | |

| Tumor | 10.3 ± 2.76 | 18.8 ± 6.71 | 9.48 ± 3.42 | |

| Kidneys | 45.3 ± 20.5 | 91.8 ± 29.1 | 15.0 ± 14.7 | |

| Liver | 0.81 ± 0.22 | 1.07 ± 0.27 | 0.35 ± 0.12 | |

| Spleen | 2.19 ± 1.13 | 0.46 ± 0.14 | 0.17 ± 0.09 | |

| Salivary Glands | - | - | - | |

| Muscle | 0.11 ± 0.03 | 0.21 ± 0.08 | 0.10 ± 0.04 | |

| Bone | 0.28 ± 0.07 | 0.30 ± 0.08 | 0.12 ± 0.04 |

Table 3: Human Radiation Dosimetry of 99mTc-HYNIC-PSMA

| Organ | Absorbed Dose (mGy/MBq) | Reference |

| Kidneys | 2.87E-02 ± 1.53E-03 | |

| Urinary Bladder Wall | 3.53E-02 ± 9.01E-03 | |

| Salivary Glands | 1.28E-02 ± 4.25E-03 | |

| Spleen | 6.68E-03 ± 2.20E-03 | |

| Liver | 3.76E-03 ± 6.06E-04 | |

| Heart Wall | 3.87E-03 ± 1.53E-03 | |

| Lungs | 5.41E-03 ± 2.10E-03 | |

| Adrenals | 2.84E-03 ± 3.78E-04 | |

| Testes | 1.65E-03 ± 2.56E-04 | |

| Total Body | 1.54E-03 ± 2.43E-04 | |

| Effective Dose (mSv/MBq) | 3.72E-03 ± 4.5E-04 | **** |

Visualizing Key Pathways and Workflows

PSMA Signaling Pathway

Recent research has elucidated the role of PSMA in modulating key signaling pathways within prostate cancer cells. PSMA's enzymatic activity, which cleaves N-acetyl-aspartyl-glutamate (NAAG) to release glutamate, can activate the PI3K-AKT-mTOR pathway. This pro-survival pathway is a major driver of tumor growth and progression. PSMA expression has been shown to interact with the scaffolding protein RACK1, which disrupts signaling through the MAPK pathway and redirects it towards the PI3K-AKT pathway.

Caption: PSMA-mediated activation of the PI3K-AKT signaling pathway.

Experimental Workflow for 99mTc-HYNIC-PSMA Radiopharmaceutical Development

The development of a novel 99mTc-HYNIC-PSMA radiopharmaceutical follows a well-defined preclinical and clinical workflow. This process begins with the rational design and synthesis of the ligand and culminates in clinical trials to assess its safety and efficacy in patients.

Caption: Workflow for the development of a 99mTc-HYNIC-PSMA radiopharmaceutical.

Conclusion

HYNIC plays an indispensable role as a bifunctional chelator in the development of 99mTc-labeled PSMA ligands for SPECT imaging. Its reliable coordination chemistry, facilitated by the use of appropriate co-ligands, allows for the efficient and stable labeling of PSMA-targeting molecules. The resulting radiopharmaceuticals have demonstrated high affinity for PSMA, favorable pharmacokinetic profiles, and significant clinical utility in the management of prostate cancer. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and developers working to advance this important class of diagnostic and therapeutic agents.

References

Preclinical Evaluation of Hynic-PSMA Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of 6-hydrazinonicotinamide (Hynic) conjugated Prostate-Specific Membrane Antigen (PSMA) inhibitors. PSMA is a well-validated biomarker, overexpressed in the majority of prostate cancer cases, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1] Hynic-PSMA compounds, designed for single-photon emission computed tomography (SPECT) imaging, offer a cost-effective and widely accessible alternative to PET-based radiotracers.[2][3] This document details the synthesis, radiolabeling, and the in vitro and in vivo evaluation methodologies crucial for the preclinical assessment of these promising radiopharmaceuticals.

Synthesis and Radiolabeling of this compound Compounds

The synthesis of this compound ligands typically involves solid-phase peptide synthesis to construct the core structure, which includes the PSMA-binding motif (e.g., Glu-urea-Lys), a linker, and the Hynic chelator.[4][5] The identity and purity of the synthesized compounds are confirmed using mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC).

Radiolabeling with Technetium-99m (99mTc) is a critical step. The Hynic chelator facilitates the stable coordination of 99mTc. This process often involves the use of co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) and tricine, to complete the coordination sphere of the technetium core. The final radiolabeled product's radiochemical purity is assessed using radio-HPLC and thin-layer chromatography (TLC), with a purity of >95% being the standard for further experiments.

Caption: Workflow for Synthesis and Radiolabeling of 99mTc-Hynic-PSMA.

In Vitro Evaluation

Before advancing to in vivo studies, a thorough in vitro characterization is essential to determine the compound's affinity, specificity, and stability.

Experimental Protocols

PSMA Binding Affinity (IC50 Determination):

-

Objective: To determine the concentration of the this compound compound that inhibits 50% of the binding of a known radioligand to the PSMA receptor.

-

Method: A competitive binding assay is performed using membranes from PSMA-positive cells, such as LNCaP human prostate adenocarcinoma cells.

-

Procedure:

-

Cell membranes from LNCaP cells are isolated and incubated.

-

A known high-affinity PSMA radioligand (e.g., [131I]I-MIP1095 or [18F]DCFPyL) is added at a constant concentration.

-

Increasing concentrations of the non-radioactive ("cold") this compound compound are added to compete for binding.

-

After incubation, bound and free radioligands are separated (e.g., by filtration).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

-

Cellular Uptake and Internalization Assay:

-

Objective: To quantify the compound's uptake into and internalization by PSMA-expressing cells.

-

Method: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells are used to assess specific and non-specific binding.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The [99mTc]Tc-Hynic-PSMA compound is added to the cells and incubated for various time points (e.g., 15, 30, 60, 120 min) at 37°C.

-

To determine surface-bound versus internalized radioactivity, the supernatant is first removed.

-

An acid buffer (e.g., glycine buffer, pH 2.8) is added to strip the surface-bound radioligand. This fraction is collected.

-

The cells are then lysed (e.g., with NaOH) to release the internalized radioligand. This fraction is collected.

-

The radioactivity in all fractions (supernatant, acid wash, lysate) is measured.

-

Uptake is typically expressed as a percentage of the total added activity.

-

Stability Studies:

-

Objective: To assess the stability of the radiolabeled compound over time in physiological conditions.

-

Method: The radiotracer is incubated in saline and human serum at 37°C.

-

Procedure:

-

[99mTc]Tc-Hynic-PSMA is added to vials containing either saline or human serum.

-

The vials are incubated at 37°C.

-

Aliquots are taken at various time points (e.g., 1, 6, 24 hours).

-

For serum samples, proteins are precipitated (e.g., with acetonitrile) and centrifuged.

-

The radiochemical purity of the supernatant is analyzed by radio-HPLC to determine the percentage of intact radiotracer.

-

Caption: Workflow for In Vitro Evaluation of 99mTc-Hynic-PSMA Compounds.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound Compounds

| Compound | IC50 (nM) | Reference Compound | Cell Line | Reference |

| This compound | 79.5 | PSMA-11 (IC50 > 795 nM) | LNCaP | |

| PSMA-T3 | ~70-80 | PSMA-11 | LNCaP | |

| PSMA-T4 | ~70-80 | PSMA-11 | LNCaP | |

| HYNIC-iPSMA | 3.11 (Ki) | - | LNCaP | |

| HTK03180 | 8.96 (Ki) | - | LNCaP | |

| KL01099 | 11.6 (Ki) | - | LNCaP | |

| [99mTc]Tc-N4-PSMA-12 | 10.0 | - | LNCaP | |

| Ligand T | 2.23 (Ki) | - | LNCaP |

Table 2: Cellular Uptake and Internalization of 99mTc-Hynic-PSMA Compounds in LNCaP Cells

| Compound | Total Cell Uptake (% added activity) | Internalization (% added activity) | Time Point | Reference |

| [99mTc]Tc-PSMA-T1 to T4 | ~30% | 7.5% - 9.7% | Not Specified | |

| [99mTc]Tc-N4-PSMA-12 | 311 ± 16% (of reference) | Not specified separately | 1 h | |

| [99mTc]Tc-PSMA-I&S | 240 ± 13% (of reference) | Not specified separately | 1 h |

Note: Data presented as a percentage of a reference compound ([125I]IBA-KuE) indicates relative internalization efficiency.

In Vivo Evaluation

Animal models are indispensable for evaluating the pharmacokinetics, biodistribution, and imaging potential of this compound compounds.

Experimental Protocols

Animal Model:

-

Model: Immunocompromised mice (e.g., BALB/c nu/nu or CB17-SCID) are typically used.

-

Tumor Induction: Mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-pip) to establish tumor xenografts. PSMA-negative tumors (e.g., PC-3) are often used as a control for specificity.

Biodistribution Studies:

-

Objective: To quantify the distribution of the radiotracer in various organs and the tumor over time.

-

Procedure:

-

Tumor-bearing mice are intravenously injected with a known amount of the [99mTc]Tc-Hynic-PSMA compound.

-

To confirm PSMA-specific uptake, a blocking group is often included, where mice are co-injected with a high dose of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).

-

At predefined time points (e.g., 1, 2, 4, 24 hours post-injection), cohorts of mice are euthanized.

-

Organs of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.

-

The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

SPECT/CT Imaging:

-

Objective: To visually assess tumor uptake and clearance from non-target organs.

-

Procedure:

-

Tumor-bearing mice are anesthetized and injected with the radiotracer.

-

At various time points post-injection, mice are imaged using a micro-SPECT/CT scanner.

-

SPECT images provide information on the distribution of radioactivity, while CT images provide anatomical context.

-

The fused images allow for precise localization of radiotracer accumulation. Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-kidney) can be calculated from the imaging data.

-

Caption: Workflow for In Vivo Evaluation of 99mTc-Hynic-PSMA Compounds.

Data Presentation

Table 3: In Vivo Biodistribution of 99mTc-Hynic-PSMA Compounds in LNCaP Tumor-Bearing Mice (%ID/g)

| Compound | Time (p.i.) | Tumor | Blood | Kidneys | Liver | Spleen | Muscle |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | 1 h | 10.3 ± 2.76 | 0.59 ± 0.16 | 45.3 ± 20.5 | 0.58 ± 0.15 | 2.50 ± 0.59 | 0.11 ± 0.04 |

| [99mTc]Tc-EDDA-HTK03180 | 1 h | 18.8 ± 6.71 | 0.94 ± 0.23 | 91.8 ± 29.1 | 0.97 ± 0.18 | 4.60 ± 1.13 | 0.20 ± 0.05 |

| [99mTc]Tc-EDDA-KL01127 | 1 h | 9.48 ± 3.42 | 0.52 ± 0.11 | 15.0 ± 14.7 | 0.30 ± 0.06 | 0.17 ± 0.05 | 0.12 ± 0.04 |

| [99mTc]Tc-HYNIC-ALUG | 2 h | 19.45 ± 2.14 | 0.82 ± 0.11 | 197.5 ± 7.1 | 1.83 ± 0.23 | 0.65 ± 0.08 | 0.31 ± 0.04 |

| [99mTc]Tc-T-M2 | 2 h | 4.25 ± 0.38 | 0.11 ± 0.02 | 49.06 ± 9.20 | 0.28 ± 0.05 | 0.07 ± 0.01 | 0.07 ± 0.01 |

| [99mTc]Tc-HYNIC-iPSMA | 3 h | 9.84 ± 2.63 | <2% | <2% | <2% | <2% | <2% |

Data compiled from references,,,. Note: Values are Mean ± SD. Direct comparison between studies should be made with caution due to variations in specific protocols.

Conclusion

The preclinical evaluation of this compound compounds involves a systematic series of in vitro and in vivo experiments. Key parameters such as high binding affinity (nanomolar range), specific uptake in PSMA-positive cells, and favorable in vivo pharmacokinetics with high tumor uptake and rapid clearance from non-target organs are critical indicators of a promising diagnostic agent. The data consistently show that while many this compound compounds effectively target tumors, significant efforts are focused on modifying linker structures to reduce kidney retention, a common challenge with PSMA-targeted radiopharmaceuticals. The detailed methodologies and comparative data presented in this guide serve as a foundational resource for the continued development and optimization of 99mTc-labeled PSMA inhibitors for prostate cancer diagnostics.

References

- 1. mdpi.com [mdpi.com]

- 2. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Hynic-PSMA in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Hydrazinonicotinamide (Hynic)-conjugated Prostate-Specific Membrane Antigen (PSMA) ligands in prostate cancer research. It covers the synthesis, radiolabeling, and preclinical and clinical evaluation of these promising agents for both diagnostic imaging and targeted radionuclide therapy.

Introduction to PSMA and Hynic

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1] This makes PSMA an exceptional target for the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.

Hynic (6-hydrazinonicotinamide) is a versatile bifunctional chelator.[1][2] It can be readily conjugated to targeting molecules like PSMA inhibitors and subsequently used to chelate radiometals, most notably Technetium-99m (99mTc).[2] The use of 99mTc is advantageous due to its ideal imaging energy (140 keV), short half-life (6 hours), and wide availability from 99Mo/99mTc generators, making it a cost-effective option for Single Photon Emission Computed Tomography (SPECT) imaging.[3]

Synthesis and Radiolabeling of Hynic-PSMA Ligands

The synthesis of this compound ligands typically involves a solid-phase peptide synthesis approach. The core structure is often a glutamate-urea-lysine or similar pharmacophore that provides high affinity for the enzymatic pocket of PSMA. The Hynic chelator is then conjugated to this core structure.

Experimental Protocol: 99mTc-labeling of this compound

The radiolabeling of this compound with 99mTc is a straightforward process, often achievable through convenient kit-based formulations.

Materials:

-

Hynic-conjugated PSMA ligand (e.g., HYNIC-iPSMA, HYNIC-ALUG)

-

[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator

-

Co-ligands: e.g., Ethylenediamine-N,N'-diacetic acid (EDDA) and Tricine

-

Stannous chloride (SnCl2) as a reducing agent

-

Phosphate buffered saline (PBS)

-

Heating block or water bath

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for quality control

Procedure:

-

To a sterile vial containing the lyophilized this compound ligand, add the co-ligands (e.g., EDDA and Tricine) dissolved in an appropriate buffer.

-

Add the stannous chloride solution.

-

Introduce the required activity of [99mTc]NaTcO4 to the vial.

-

Gently mix the contents and incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 15-20 minutes).

-

After cooling to room temperature, perform quality control to determine the radiochemical purity using radio-TLC or radio-HPLC.

A high radiochemical purity of over 95% is generally achieved without the need for post-labeling purification, making it suitable for clinical use.

Preclinical Evaluation

In Vitro Studies

-

Binding Affinity: The binding affinity of this compound ligands to PSMA-expressing cells (e.g., LNCaP) is a critical parameter. This is typically determined through competitive binding assays using a known high-affinity radioligand.

-

Internalization: The rate and extent of internalization of the radiolabeled this compound complex into cancer cells are assessed to understand its potential for targeted radionuclide therapy.

| Ligand | Ki (nM) | Cell Line | Reference |

| HYNIC-iPSMA | 3.11 ± 0.76 | LNCaP | |

| KL01127 | 8.96 ± 0.58 | LNCaP | |

| KL01099 | 10.71 ± 0.21 | LNCaP | |

| HTK03180 | 11.6 ± 1.5 | LNCaP | |

| 99mTc-PSMA-T4 | Kd = 5.47 nM | LNCaP |

Table 1: In Vitro Binding Affinities of this compound Ligands.

In Vivo Animal Studies

Biodistribution studies in tumor-bearing animal models (typically mice with LNCaP xenografts) are performed to evaluate the tumor uptake and clearance profile of the 99mTc-Hynic-PSMA radiotracer.

| Radiotracer | Tumor Uptake (%ID/g at 1h) | Tumor-to-Blood Ratio (at 2h) | Primary Excretion Route | Reference |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | 18.8 ± 4.5 | - | Renal | |

| [99mTc]Tc-EDDA-HTK03180 | 5.40 ± 1.48 | - | Renal | |

| [99mTc]Tc-EDDA-KL01099 | 6.27 ± 1.76 | - | Renal | |

| [99mTc]Tc-EDDA-KL01127 | 9.48 ± 3.42 | - | Renal | |

| [99mTc]Tc-HYNIC-ALUG | 19.45 ± 2.14 | 24.23 ± 3.54 | Renal | |

| [99mTc]Tc-PSMA-T4 | 26.5 ± 1.4 (at 2h) | - | Renal |

Table 2: In Vivo Biodistribution Data of 99mTc-Hynic-PSMA Radiotracers in LNCaP Tumor-Bearing Mice.

Clinical Applications in Prostate Cancer

Diagnostic Imaging with SPECT/CT

99mTc-Hynic-PSMA SPECT/CT has demonstrated high detection rates for prostate cancer, particularly in patients with biochemical recurrence. It offers a widely accessible and cost-effective alternative to PET/CT imaging.

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| 0 - 2 | 16.6 | |

| > 2 - 10 | 83.3 | |

| > 10 | 89.2 |

Table 3: Detection Rates of [99mTc]Tc-HYNIC-iPSMA SPECT Imaging by PSA Level.

Theranostics: Towards Targeted Radionuclide Therapy

The Hynic chelator can also be used to label PSMA-targeted ligands with therapeutic radionuclides like Lutetium-177 (177Lu) or Rhenium-188 (188Re). This "theranostic" approach allows for both imaging and therapy using the same targeting molecule. Dosimetry studies are crucial to ensure the safe and effective delivery of a therapeutic radiation dose to the tumor while minimizing toxicity to healthy organs.

| Organ | Absorbed Dose (Gy/GBq) for 177Lu-iPSMA | Reference |

| Kidneys | 0.88 | |

| Salivary Glands | 1.17 | |

| Spleen | 0.23 | |

| Liver | 0.28 |

Table 4: Average Absorbed Doses in Organs for 177Lu-iPSMA.

Signaling Pathways and Experimental Workflows

PSMA Signaling in Prostate Cancer

Recent research has elucidated the role of PSMA in intracellular signaling pathways that promote prostate cancer progression. PSMA expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-AKT pathway. This occurs through the interaction of PSMA with scaffolding proteins, influencing downstream signaling cascades that affect cell proliferation, survival, and angiogenesis.

References

Hynic-PSMA in Theranostics: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hynic-PSMA, a key player in the rapidly evolving field of theranostics for prostate cancer. This document details the core scientific principles, experimental methodologies, and quantitative data associated with this compound, offering a foundational resource for professionals in drug development and cancer research.

Core Concepts: Understanding this compound

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1] this compound is a ligand designed for theranostic applications, consisting of two primary components: a PSMA-targeting moiety and a Hynic (6-hydrazinonicotinamide) chelator.[2][3] The PSMA-targeting portion ensures specific binding to prostate cancer cells, while the Hynic chelator facilitates the stable attachment of radioactive isotopes.

This dual functionality allows for a seamless transition from diagnosis to therapy. For diagnostic purposes, this compound is typically labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc), enabling visualization of cancerous tissues using Single Photon Emission Computed Tomography (SPECT). For therapeutic applications, it can be labeled with a beta- or alpha-emitting radionuclide, such as Lutetium-177 (177Lu) or Actinium-225 (225Ac), to deliver a cytotoxic radiation dose directly to the tumor cells.

The chemical structure of this compound is based on a Glu-urea-Lys pharmacophore, which is crucial for its high binding affinity to the enzymatic pocket of PSMA. The Hynic chelator is attached via a linker, and its structure allows for efficient and stable radiolabeling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound compounds from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound Analogs

| Compound | Cell Line | Ki (nM) | Kd (nM) | Reference |

| HYNIC-ALUG | - | 4.55 | - | |

| [99mTc]Tc-PSMA-T1 | LNCaP | - | Similar to PSMA-11 (11.4 ± 7.1) | |

| [99mTc]Tc-PSMA-T2 | LNCaP | - | Similar to PSMA-11 (11.4 ± 7.1) | |

| [99mTc]Tc-PSMA-T3 | LNCaP | - | ~5.7 | |

| [99mTc]Tc-PSMA-T4 | LNCaP | - | ~5.7 | |

| HYNIC-iPSMA | - | 3.11 | - | |

| Novel Ligand (T) | LNCaP | 4.8 ± 0.7 | - |

Table 2: Radiochemical Purity and Stability of 99mTc-Hynic-PSMA

| Compound | Radiochemical Purity (%) | Stability (in serum) | Reference |

| [99mTc]Tc-HYNIC-ALUG | 99.1 ± 1.32 | ≥ 96% up to 4 h | |

| [99mTc]Tc-PSMA-T4 | > 95 | - | |

| [99mTc]Tc-HYNIC-PSMA-11 | 94.54 (average) | Stable up to 6 h | |

| [99mTc]Tc-HYNIC-iPSMA | > 99 | - | |

| [99mTc]Tc-PSMA-11 | 92 ± 1 (after purification) | - | |

| [188Re]-HYNIC-PSMA | > 99 | Stable up to 48 h |

Table 3: Biodistribution of 99mTc-Hynic-PSMA-11 in Patients (%ID/g or SUV)

| Organ | Uptake (SUVmax or SUVmean) | Time Post-Injection | Reference |

| Kidneys | Highest Uptake | - | |

| Parotid Gland | High Uptake | - | |

| Submandibular Gland | High Uptake | - | |

| Liver | Moderate Uptake | - | |

| Spleen | Moderate Uptake | - | |

| Urinary Bladder | High Uptake | - | |

| Tumor (Prostate) | 53.7 ± 37.47 (TBR) | - | |

| Tumor (Bone) | 35.6 ± 27.3 (TBR) | - | |

| Tumor (Lymph Node) | 7.0 ± 10.7 (TBR) | - |

Table 4: Therapeutic Efficacy of 177Lu-labeled PSMA Ligands (Preclinical)

| Compound | Tumor Model | Activity | Outcome | Reference |

| [177Lu]Lu-Ibu-DAB-PSMA | LNCaP xenografts | 5 MBq | 67% survival at study end | |

| [177Lu]Lu-Ibu-DAB-PSMA | LNCaP xenografts | 10 MBq | 83% tumor eradication | |

| [177Lu]Lu-PSMA-617 | LNCaP xenografts | 5 MBq | 32 days median survival | |

| [177Lu]Lu-PSMA-617 | LNCaP xenografts | 10 MBq | 17% survival at study end | |

| [177Lu]Lu-rhPSMA-10.1 | 22Rv1 xenografts | - | Significantly reduced tumor growth vs. 177Lu-PSMA-I&T |

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathways in Prostate Cancer

PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that contribute to prostate cancer progression. Understanding these pathways is crucial for developing effective therapeutic strategies. PSMA expression is known to modulate the PI3K-AKT-mTOR pathway, a major driver of tumor growth. It can also influence the MAPK-ERK1/2 signaling pathway. Furthermore, PSMA activity has been linked to androgen receptor signaling.

References

Hynic-PSMA Conjugates: A Technical Deep Dive into Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Hynic-PSMA ligands, a class of molecules critical for the development of radiopharmaceuticals for imaging and therapy of prostate cancer. By chelating radiometals via the Hynic (6-hydrazinonicotinamide) linker to a PSMA-targeting moiety, these agents enable sensitive and specific detection of prostate-specific membrane antigen (PSMA) expressing cells. This document delves into the quantitative binding data, the experimental methodologies used to derive this data, and the underlying biological pathways influenced by PSMA ligation.

Quantitative Binding Affinity

The affinity of this compound ligands for the PSMA protein is a critical determinant of their efficacy as imaging and therapeutic agents. This affinity is typically quantified using metrics such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.[1][2] The following tables summarize the reported binding affinities for various this compound constructs from in vitro studies.

| Ligand/Compound | Ki (nM) | Cell Line | Radioligand Competitor | Reference |

| HYNIC-iPSMA | 3.11 | LNCaP | [¹⁸F]DCFPyL | [3] |

| HTK03180 | 8.96 | LNCaP | [¹⁸F]DCFPyL | [3] |

| KL01099 | 11.6 | LNCaP | [¹⁸F]DCFPyL | [3] |

| KL01127 | 9.85 | LNCaP | [¹⁸F]DCFPyL | |

| T (HYNIC-derived ligand with triazole) | 2.23 | LNCaP | Not Specified |

| Ligand/Compound | Kd (nM) | Cell Line | Method | Reference |

| [⁹⁹ᵐTc]Tc-PSMA-P1 | 16.14 ± 1.452 | 22Rv1 | Saturation Binding Assay | |

| [⁹⁹ᵐTc]Tc-BQ0413 | 0.033 ± 0.015 | PC3-pip | Saturation Assay | |

| [⁹⁹ᵐTc]TcO-1 | 14.4 ± 8.2 | LNCaP | Saturation Assay | |

| DUPA-⁹⁹ᵐTc | 14 | LNCaP | Saturation Binding Assay | |

| [⁹⁹ᵐTc]Tc-PSMA-T1 | Similar to PSMA-11 (11.4) | LNCaP | Saturation Binding Assay | |

| [⁹⁹ᵐTc]Tc-PSMA-T2 | Similar to PSMA-11 (11.4) | LNCaP | Saturation Binding Assay | |

| [⁹⁹ᵐTc]Tc-PSMA-T3 | ~5.7 | LNCaP | Saturation Binding Assay | |

| [⁹⁹ᵐTc]Tc-PSMA-T4 | ~5.7 | LNCaP | Saturation Binding Assay |

| Ligand/Compound | IC50 (nM) | Cell Line | Radioligand Competitor | Reference |

| DUPA-TubH | 3 | LNCaP | Not Applicable (Cytotoxicity Assay) | |

| PSMA-617 | Nanomolar Range | PSMA-positive PDX cryosections | ¹⁷⁷Lu-labeled ligands | |

| PSMA-I&T | Nanomolar Range | PSMA-positive PDX cryosections | ¹⁷⁷Lu-labeled ligands | |

| JVZ-007 | Nanomolar Range | PSMA-positive PDX cryosections | ¹⁷⁷Lu-labeled ligands |

Experimental Protocols

The determination of binding affinity and specificity of this compound ligands relies on well-established in vitro and in vivo experimental protocols.

In Vitro Competition Binding Assays

This assay is fundamental to determining the Ki of a novel ligand. It measures the ability of a non-radiolabeled compound (the competitor, e.g., a new this compound derivative) to displace a radiolabeled ligand with known affinity from the PSMA receptor.

Typical Protocol:

-

Cell Culture: PSMA-positive prostate cancer cell lines, such as LNCaP or 22Rv1, are cultured to near confluence in appropriate media. PC3-pip cells, which are engineered to express PSMA, are also commonly used, with PSMA-negative PC-3 cells serving as a control.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

-

Assay Setup: A fixed concentration of a radioligand (e.g., [¹⁸F]DCFPyL or [¹⁷⁷Lu]Lu-PSMA-617) is incubated with the cells in the presence of varying concentrations of the unlabeled competitor this compound ligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The cell-bound radioactivity is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Saturation Binding Assays

This method is employed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Typical Protocol:

-

Cell Preparation: As described in the competition binding assay.

-

Assay Setup: Increasing concentrations of the radiolabeled this compound ligand are incubated with the cells.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA) to saturate the specific binding sites and measure only the non-specific binding.

-

Incubation, Separation, and Quantification: As described in the competition binding assay.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then fitted to a saturation binding curve to determine the Kd and Bmax values.

In Vivo Biodistribution and Specificity Studies

Animal models are crucial for evaluating the in vivo performance and specificity of this compound radiotracers.

Typical Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1) to establish tumor xenografts.

-

Radiotracer Administration: Once tumors reach a suitable size, the ⁹⁹ᵐTc-labeled this compound tracer is administered intravenously.

-

Blocking Experiment: To demonstrate specificity, a separate group of tumor-bearing mice is co-injected with an excess of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA or unlabeled PSMA-11). This blocks the specific uptake of the radiotracer in PSMA-expressing tissues.

-

Biodistribution: At various time points post-injection, mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the PSMA-specific binding of the tracer.

Signaling Pathways and Logical Relationships

The binding of ligands to PSMA can modulate intracellular signaling pathways, influencing cancer cell survival and proliferation. Understanding these pathways is crucial for the development of therapeutic PSMA-targeted agents.

PSMA-Mediated Signaling

Research has shown that PSMA expression can influence key oncogenic signaling pathways, particularly the PI3K-AKT-mTOR and MAPK pathways. High PSMA expression has been correlated with the activation of the PI3K-AKT pathway, which promotes tumor cell survival. PSMA can interact with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This redirection of signaling towards the PI3K-AKT pathway is a key functional consequence of high PSMA expression.

Caption: PSMA expression level dictates the activation of either the MAPK or PI3K-AKT pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel this compound ligand follows a logical progression from in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for the preclinical evaluation of this compound radiotracers.

References

- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and In Vivo Studies of Hynic-PSMA Ligands

Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy. While PET/CT imaging using Gallium-68 (⁶⁸Ga) labeled PSMA inhibitors is considered a gold standard, the development of Technetium-99m (⁹⁹mTc) labeled ligands offers a more accessible and cost-effective alternative for Single Photon Emission Computed Tomography (SPECT). This guide provides a detailed technical overview of the in vitro and in vivo studies of Hynic-PSMA, a prominent ⁹⁹mTc-labeled PSMA inhibitor, intended for researchers, scientists, and professionals in drug development.

Synthesis and Radiolabeling

The radiolabeling of this compound ligands with ⁹⁹mTc is a critical first step for their use as imaging agents. The hydrazinonicotinamide (HYNIC) chelator facilitates the stable coordination of ⁹⁹mTc, typically requiring co-ligands to complete the coordination sphere.

Experimental Protocol: ⁹⁹mTc-Labeling of this compound

A common and efficient method for radiolabeling this compound is based on a kit formulation, which simplifies clinical application.[1][2]

-

Reagent Preparation: A lyophilized kit typically contains the this compound ligand (e.g., HYNIC-Glu-Urea-A), co-ligands such as EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine, and a reducing agent, stannous chloride (SnCl₂).[1][3]

-

Reconstitution: To a sterile vial containing the ligand and co-ligands, a solution of SnCl₂ (e.g., 1 mg/ml in 0.1 M HCl) is added.[3]

-

Labeling Reaction: A sterile, non-pyrogenic solution of Sodium Pertechnetate (Na⁹⁹mTcO₄) is added to the vial. The amount of activity can range from 1110 to 2220 MBq.

-

Incubation: The reaction mixture is heated in a boiling water bath (100°C) for approximately 15-20 minutes to facilitate the formation of the ⁹⁹mTc-Hynic-PSMA complex.

-

Quality Control: After cooling to room temperature, the radiochemical purity (RCP) is assessed using radio-Thin Layer Chromatography (radio-TLC) and High-Performance Liquid Chromatography (HPLC). An RCP of >95% is typically required for clinical use.

-

Sterilization: The final solution is passed through a 0.22 µm sterile filter before administration.

Caption: General workflow for the radiolabeling of this compound with Technetium-99m.

In Vitro Characterization

Before in vivo studies, a thorough in vitro evaluation is essential to determine the fundamental properties of the radiolabeled ligand, including its binding affinity, specificity, stability, and lipophilicity.

Binding Affinity and Specificity

High binding affinity to PSMA is crucial for effective tumor targeting. This is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Specificity ensures that the tracer binds primarily to the intended target (PSMA) and not to other cellular components.

| Ligand/Compound | Parameter | Value | Cell Line/Method | Citation |

| [⁹⁹mTc]Tc-HYNIC-PSMA | Kd | 5.47 nM | LNCaP cell membranes | |

| This compound | IC50 | 79.5 nM | LNCaP cell membranes | |

| [⁹⁹mTc]Tc-PSMA-P1 | Kd | 16.14 ± 1.45 nM | 22Rv1 tumor model | |

| HYNIC-iPSMA | Ki | 3.11 nM | LNCaP cells | |

| [⁹⁹mTc]Tc-T-M2 | Ki | 2.23 nM | LNCaP cells | |

| HYNIC-ALUG | Ki | 4.55 | In silico modeling | |

| Table 1: In Vitro Binding Affinity of this compound Ligands. This table summarizes key binding affinity parameters reported for various this compound constructs. |

Experimental Protocol: Competitive Binding Assay

This assay determines the IC50 value of a non-radiolabeled ("cold") ligand by measuring its ability to compete with a known radioligand for binding to the target receptor.

-

Cell Culture: PSMA-expressing cells (e.g., LNCaP) are cultured and harvested. Cell membranes are isolated for the assay.

-

Assay Setup: A constant concentration of a high-affinity PSMA radioligand (e.g., ¹³¹I-MIP1095) is incubated with the LNCaP cell membranes.

-

Competition: Increasing concentrations of the "cold" this compound test compound are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., by filtration).

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

References

- 1. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hynic-PSMA Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of the Hynic-PSMA precursor, its subsequent radiolabeling with Technetium-99m (⁹⁹ᵐTc), and the final purification of the radiopharmaceutical. The methodologies are compiled from established literature to guide researchers in producing ⁹⁹ᵐTc-Hynic-PSMA for preclinical and clinical research.

Synthesis of this compound Precursor via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the this compound precursor is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids and other moieties to a solid support resin.

Experimental Protocol

A detailed protocol for the solid-phase synthesis of a Hynic-conjugated PSMA ligand is outlined below. This process involves the construction of the core pharmacophore (e.g., Lys-urea-Glu) on a resin, followed by the coupling of the Hynic chelator.

Materials and Reagents:

-

Wang resin or 2-chlorotrityl chloride resin